molecular formula C20H25Cl2N5O3 B8468375 (3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate

Cat. No.: B8468375
M. Wt: 454.3 g/mol
InChI Key: FEDLFXXCRJIDTN-UHFFFAOYSA-N
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Description

(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dichlorophenyl group, a triazole ring, and a piperidine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the dichlorophenylmethyl intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include dichloromethane, triethylamine, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, (3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and piperidine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the dichlorophenyl and triazole groups allows for versatile reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25Cl2N5O3

Molecular Weight

454.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H25Cl2N5O3/c1-26(19(28)4-2-3-17-12-23-25-24-17)18-5-7-27(8-6-18)20(29)30-13-14-9-15(21)11-16(22)10-14/h9-12,18H,2-8,13H2,1H3,(H,23,24,25)

InChI Key

FEDLFXXCRJIDTN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl)C(=O)CCCC3=NNN=C3

Origin of Product

United States

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